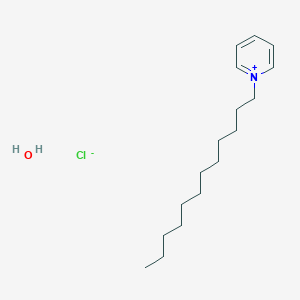

1-Dodecylpyridin-1-ium chloride hydrate

Descripción general

Descripción

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant with the molecular formula C17H30ClN · xH2O. It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to form micelles and its surface-active characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium chloride hydrate can be synthesized through the quaternization of pyridine with dodecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Dodecylpyridin-1-ium chloride hydrate primarily undergoes substitution reactions due to the presence of the pyridinium ion. It can also participate in micellization and complexation reactions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Major Products: The major products of these reactions include various substituted pyridinium salts and micellar aggregates, which have applications in catalysis, drug delivery, and materials science .

Aplicaciones Científicas De Investigación

1-Dodecylpyridin-1-ium chloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mecanismo De Acción

The mechanism of action of 1-dodecylpyridin-1-ium chloride hydrate involves its ability to interact with biological membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and facilitating the solubilization of hydrophobic molecules . This property is particularly useful in applications such as drug delivery and protein extraction .

Comparación Con Compuestos Similares

Hexadecyltrimethylammonium bromide: Another cationic surfactant with similar micellization properties but a longer alkyl chain.

N-Dodecylpyridinium chloride: A closely related compound with similar applications but different hydration properties.

Cetylpyridinium chloride: Used in mouthwashes and antiseptics, with a longer alkyl chain and different antimicrobial properties.

Uniqueness: 1-Dodecylpyridin-1-ium chloride hydrate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and interacting with biological membranes. Its versatility in various applications, from chemistry to medicine, highlights its importance in scientific research .

Actividad Biológica

1-Dodecylpyridin-1-ium chloride hydrate (DPyCl•xH2O) is a cationic surfactant with significant biological activity, particularly noted for its antimicrobial properties. This compound consists of a long hydrophobic dodecyl chain attached to a pyridinium ring, which carries a positive charge, balanced by chloride ions and associated water molecules. The amphiphilic nature of DPyCl allows it to interact effectively with biological membranes, making it a subject of interest in various biochemical applications.

Chemical Structure and Properties

The molecular structure of DPyCl•xH2O is characterized by:

- Dodecyl Group : A long hydrophobic carbon chain that enhances membrane interaction.

- Pyridinium Ring : A positively charged aromatic ring contributing to its surfactant properties.

- Chloride Ion : Acts as a counterion, balancing the charge of the pyridinium group.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN |

| Molecular Weight | 239.74 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

Antimicrobial Properties

DPyCl exhibits significant antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. Research indicates that DPyCl can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of DPyCl revealed:

- Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- C. albicans: 128 µg/mL

These results suggest that DPyCl is particularly potent against Gram-positive bacteria compared to Gram-negative strains.

Membrane Interaction Studies

DPyCl's ability to interact with biological membranes has been studied extensively. Its cationic nature allows it to bind to negatively charged phospholipid headgroups in cell membranes. This interaction can alter membrane fluidity and permeability, impacting cellular processes.

Research Findings :

- Fluorescence Spectroscopy : Used to analyze the incorporation of DPyCl into lipid bilayers, showing increased membrane permeability.

- Impact on Cell Viability : Higher concentrations of DPyCl resulted in significant reductions in cell viability in cultured human cells.

Drug Delivery Applications

DPyCl has been investigated for its potential as a drug delivery vehicle. Its surfactant properties enable it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their bioavailability.

Micelle Formation

- Critical Micelle Concentration (CMC) : Determined to be approximately 0.5 mM.

- Encapsulation Efficiency : Studies show that DPyCl can achieve over 70% encapsulation efficiency for certain hydrophobic compounds.

Protein Purification

The compound has also been utilized in biochemical research for protein purification. Its interaction with charged amino acid residues facilitates the selective extraction or precipitation of proteins from complex mixtures.

Safety and Toxicity Considerations

While DPyCl shows promising biological activity, safety assessments are crucial:

- Irritation Potential : Classified as an irritant; caution is advised when handling.

- Environmental Impact : Studies indicate potential ecotoxicity; further research is needed to understand its environmental fate.

Propiedades

IUPAC Name |

1-dodecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGUWSWAKGEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583484 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207234-02-4 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecylpyridinium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.